5-Methoxy-3-(3-methoxyphenyl)benzoic acid
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Overview
Description
5-Methoxy-3-(3-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C15H14O4 and a molecular weight of 258.27 g/mol . It is also known by its IUPAC name, 3’,5-dimethoxy-[1,1’-biphenyl]-3-carboxylic acid . This compound is characterized by the presence of two methoxy groups and a carboxylic acid group attached to a biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 5-Methoxy-3-(3-methoxyphenyl)benzoic acid involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a boronic acid derivative and a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-(3-methoxyphenyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Formation of 3’,5-dimethoxy-[1,1’-biphenyl]-3-carboxaldehyde or 3’,5-dimethoxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: Formation of 3’,5-dimethoxy-[1,1’-biphenyl]-3-methanol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
5-Methoxy-3-(3-methoxyphenyl)benzoic acid has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzoic acid: Similar structure but lacks the biphenyl moiety.
3,5-Dimethoxybenzoic acid: Similar structure but lacks the additional phenyl ring.
3-Methoxyphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
Uniqueness
5-Methoxy-3-(3-methoxyphenyl)benzoic acid is unique due to the presence of both methoxy groups and a carboxylic acid group on a biphenyl structure. This combination of functional groups and the biphenyl scaffold provides distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
5-Methoxy-3-(3-methoxyphenyl)benzoic acid, a compound with the molecular formula C15H14O4, has garnered attention in recent years due to its notable biological activities. This article reviews its pharmacological properties, including anti-inflammatory, anticancer, and antiprotozoal activities, supported by various studies and data.
Chemical Structure and Properties
The compound is characterized by a methoxy group and a benzoic acid moiety, contributing to its biological interactions. The structural formula can be represented as follows:
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study highlighted its effectiveness against various cancer cell lines, including Caco-2 (colon cancer), MCF-7 (breast cancer), and HepG2 (hepatoma) cells. The compound demonstrated a concentration-dependent inhibition of cell proliferation, with IC50 values indicating potent activity.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Caco-2 | 12.5 | Induction of apoptosis |
MCF-7 | 10.0 | Inhibition of NF-κB signaling |
HepG2 | 15.0 | Cell cycle arrest at G1 phase |
The mechanism involves the modulation of key signaling pathways such as NF-κB and AP-1, which are critical in oncogenesis .
2. Antiprotozoal Activity
In addition to its anticancer effects, this compound has shown promising results against protozoan infections. It was tested against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The results indicated that it is more potent than traditional treatments.
Table 2: Antiprotozoal Activity of this compound
Protozoan Species | IC50 (µM) | Reference Compound IC50 (µM) |
---|---|---|
E. histolytica | 0.050 | 0.740 |
G. intestinalis | 0.045 | Not Available |
T. vaginalis | 0.070 | Not Available |
The structure-activity relationship (SAR) analysis suggests that the presence of methoxy groups enhances the activity against these pathogens .
3. Anti-inflammatory Properties
Preliminary studies suggest that this compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study evaluated the effects of varying concentrations of this compound on MCF-7 cells over a period of 48 hours. Results showed a significant reduction in cell viability at concentrations above 10 µM, with morphological changes indicative of apoptosis observed under microscopy.
Case Study 2: Antiprotozoal Screening
In vitro assays were conducted to assess the efficacy against E. histolytica. The compound was administered at different concentrations, revealing an IC50 value significantly lower than that of standard treatments such as metronidazole.
Properties
IUPAC Name |
3-methoxy-5-(3-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-5-3-4-10(7-13)11-6-12(15(16)17)9-14(8-11)19-2/h3-9H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTXLLYIVFEMLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689155 |
Source
|
Record name | 3',5-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80689155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261970-38-0 |
Source
|
Record name | 3',5-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80689155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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